molecular formula C10H14N2 B1416582 3-Methyl-2-(pyrrolidin-2-yl)pyridine CAS No. 23894-37-3

3-Methyl-2-(pyrrolidin-2-yl)pyridine

Cat. No. B1416582
CAS RN: 23894-37-3
M. Wt: 162.23 g/mol
InChI Key: QIQHWGGROIBWSH-UHFFFAOYSA-N
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Description

“3-Methyl-2-(pyrrolidin-2-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and others .


Synthesis Analysis

The synthesis of compounds similar to “3-Methyl-2-(pyrrolidin-2-yl)pyridine” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can be categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-(pyrrolidin-2-yl)pyridine” can be represented by the IUPAC Standard InChI: InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3 .


Chemical Reactions Analysis

The pyrrolidine ring, which is a part of “3-Methyl-2-(pyrrolidin-2-yl)pyridine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The ring’s non-planarity allows for increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-2-(pyrrolidin-2-yl)pyridine” is 162.2316 . More detailed physical and chemical properties may be available from specialized chemical databases or resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Thioanalogues Synthesis : Thioanalogues of N-1-methylanabasine and nicotine, including N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, were synthesized, with their structures confirmed through various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).

Organic Chemistry and Medicinal Applications

  • Pyrrolidines in Medicine : Pyrrolidines, including pyrrolidin-2-ylmethylamino derivatives, show significant biological effects and are used in medicine, industry, and as agrochemical substances (Żmigrodzka et al., 2022).
  • Optically Active Triamines : Synthesis of new optically active triamines derived from 2,6-bis(aminomethyl)pyridine for potential medicinal applications has been explored (Bernauer et al., 1993).

Materials Science and Industrial Applications

  • Electroluminescence for OLEDs : Pyrazol-pyridine ligands, including 2-(3-methyl-1H-pyrazol-5-yl)pyridine, have been used to synthesize orange-red iridium(III) complexes, exhibiting high efficiency and potential for OLED applications (Su et al., 2021).
  • Dye-Sensitized Solar Cells : Pyridine-anchor co-adsorbents, including derivatives of N,N′-bis((pyridin-2-yl)methylene)-p-phenylenediimine, have been synthesized for use in dye-sensitized solar cells, improving performance and efficiency (Wei et al., 2015).

Spectroscopy and Molecular Characterization

  • NMR Characterization : Comprehensive NMR assignment of derivatives, such as 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been conducted for better understanding of their molecular structure and potential catalyzing mechanisms (Yan-fang, 2008).

Future Directions

The future directions in the study and application of “3-Methyl-2-(pyrrolidin-2-yl)pyridine” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

3-methyl-2-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-4-2-7-12-10(8)9-5-3-6-11-9/h2,4,7,9,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQHWGGROIBWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654890
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(pyrrolidin-2-yl)pyridine

CAS RN

23894-37-3
Record name 3-Methyl-2-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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